molecular formula C51H71N9O15S+2 B582656 Boc-Tyr(Unk)-Nle-Gly-Trp-Nle-Asp(Unk)-OEtPh CAS No. 143188-59-4

Boc-Tyr(Unk)-Nle-Gly-Trp-Nle-Asp(Unk)-OEtPh

Cat. No. B582656
M. Wt: 1082.237
InChI Key: JYBRNUFKIRTGSW-FDXDWZSASA-P
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Description

“Boc-Tyr(Unk)-Nle-Gly-Trp-Nle-Asp(Unk)-OEtPh” is a peptide sequence with Boc (tert-butyloxycarbonyl) protecting groups . The Boc group is commonly used in peptide synthesis to protect the amino group . The “Unk” in the sequence might refer to an unknown or unspecified amino acid or modification .


Synthesis Analysis

The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are added one at a time to a growing chain . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .


Molecular Structure Analysis

The molecular structure of a peptide can be analyzed using various spectroscopic techniques. For instance, UV-Vis spectroscopy can be used to study the properties of tyrosine residues in the peptide . NMR, elemental analysis, and IR spectroscopic analysis can also provide insights into the structure .


Chemical Reactions Analysis

The chemical reactions involved in peptide synthesis generally include the coupling of amino acids and the removal of protecting groups . The Boc group can be removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added to the chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by factors such as its amino acid composition, sequence, and structure. For instance, Boc-Tyr-OH has a molar mass of 281.3 g/mol . It’s soluble in organic solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .

Future Directions

The field of peptide synthesis continues to evolve, with ongoing research into more efficient synthesis methods, novel peptide structures, and new applications for peptides. For instance, environmentally conscious methods of peptide synthesis are being developed, focusing on organic solvent-free synthetic methods using water .

properties

IUPAC Name

[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N9O15S/c1-6-8-18-38(57-47(65)40(60-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)74-76(69,70)75-53)45(63)55-31-43(61)56-41(28-34-30-54-37-20-14-13-17-36(34)37)48(66)58-39(19-9-7-2)46(64)59-42(29-44(62)73-52)49(67)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,54H,6-9,18-19,25-29,31H2,1-5,52-53H3,(H4-2,55,56,57,58,59,60,61,63,64,65,66,68)/p+2/t38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBRNUFKIRTGSW-FDXDWZSASA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H71N9O15S+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1082.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr(Unk)-Nle-Gly-Trp-Nle-Asp(Unk)-OEtPh

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